molecular formula C12H8F3NO2 B2742334 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde CAS No. 439094-17-4

1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde

Cat. No. B2742334
CAS RN: 439094-17-4
M. Wt: 255.196
InChI Key: MQMLQPBBLSDFFF-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethoxy)phenyl)-1H-pyrrole-3-carbaldehyde, also known as TFPC, is an important building block for the synthesis of a variety of heterocyclic compounds. It has been widely used as a starting material for the synthesis of a range of biologically active compounds, including drugs and agrochemicals. TFPC is an aldehyde with a trifluoromethoxy group attached to a phenyl ring, and is an important intermediate in the synthesis of heterocyclic compounds.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study on the synthesis of new derivatives related to 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde showcased their potential as antimicrobial agents. The research focused on the design, synthesis, and characterization of 1,2,3-triazolyl pyrazole derivatives, demonstrating a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects, as well as moderate to good antioxidant activities. These compounds were evaluated through in vitro tests and molecular docking studies, highlighting their efficacy as inhibitors of the E. coli MurB enzyme (Bhat, Kayarmar, K., Reshma, S. K., Mohammed Shafeeulla R., 2016).

Fluorescent Dye Development

Another application involves the development of highly fluorescent dyes, where derivatives of this compound played a crucial role. The study produced conformationally restrained pyrazolylpyrene chromophores, exhibiting bright fluorescence in solution and potential uses in sensing strongly acidic fluorophore environments due to substantial emission spectrum changes upon protonation (Wrona-Piotrowicz, Makal, Zakrzewski, 2022).

Novel Synthesis Techniques

Research on the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines presented a sequential versus multicomponent reaction approach. This highlighted a straightforward method for generating 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines and their oxides, showcasing the versatility and efficiency of utilizing this compound derivatives in synthesizing complex heterocycles (2022).

Mechanism of Action

Target of Action

The primary targets of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways . Once the targets are identified, it will be possible to map out the downstream effects and the overall impact on the organism’s biochemistry.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .

properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)18-11-3-1-10(2-4-11)16-6-5-9(7-16)8-17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMLQPBBLSDFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=C2)C=O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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